Cas no 20016-85-7 ((2R)-2-hydroxybutanoic acid)

(2R)-2-Hydroxybutanoic acid is a chiral hydroxy acid with the molecular formula C₄H₈O₃. This optically active compound is characterized by its (R)-configuration at the 2-position, which imparts specific stereochemical properties critical for applications in asymmetric synthesis and pharmaceutical intermediates. Its hydroxyl and carboxyl functional groups enable versatile reactivity, including esterification and chelation. The compound is often utilized in enantioselective catalysis, fine chemical production, and as a precursor for biodegradable polymers. High purity grades ensure consistency in research and industrial processes. Its defined stereochemistry and functional group compatibility make it valuable for studies in chiral resolution and metabolic pathways. Storage under inert conditions is recommended to maintain stability.
(2R)-2-hydroxybutanoic acid structure
(2R)-2-hydroxybutanoic acid structure
Product Name:(2R)-2-hydroxybutanoic acid
CAS No:20016-85-7
MF:C4H8O3
MW:104.104521751404
MDL:MFCD01318570
CID:908859
PubChem ID:449265
Update Time:2025-06-13

(2R)-2-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Hydroxybutanoic acid
    • (2R)-2-Hydroxybutanoic acid
    • (R)-(+)-2-HYDROXYBUTANOIC ACID
    • (R)-2-Hydroxybutyric acid
    • (R)-2-hydroxy-butyric acid
    • (R)-2-hydroxylbutanoic acid
    • (R)-hydroxybutyric acid
    • 54917_ALDRICH
    • 54917_FLUKA
    • AC1L9MX5
    • bmse000361
    • CHEBI:50612
    • CTK0J9543
    • D-2-hydroxybutyric acid
    • (R)-alpha-Hydroxybutyric acid
    • D-(-)-alpha-Hydroxybutyric acid
    • D-alpha-Hydroxybutyric acid
    • (-)-2-hydroxybutyric acid
    • (R)-2-Hydroxybutyric acid, >=97.0% (T)
    • CS-0107851
    • UNII-UC8XN5ZT94
    • (2R)-2-oxidanylbutanoic acid
    • (-)-.ALPHA.-HYDROXYBUTYRIC ACID
    • Q27122144
    • AKOS006239594
    • 2-Hydroxybutyric acid, (-)-
    • (R)--Hydroxybutyric acid
    • EN300-34916
    • (-)-alpha-Hydroxybutyric acid
    • 20016-85-7
    • UCU
    • UC8XN5ZT94
    • DTXSID501311184
    • J-012945
    • HY-113381A
    • BS-15885
    • LMFA01050455
    • MFCD01318570
    • SCHEMBL264859
    • (R)-2-Hydroxybutanoicacid
    • AFENDNXGAFYKQO-GSVOUGTGSA-N
    • d-2-hydroxybutanoic acid
    • Butanoic acid, 2-hydroxy-, (2R)-
    • (2R)-2-Hydroxybutanoic acid (ACI)
    • Butanoic acid, 2-hydroxy-, (R)- (ZCI)
    • Butyric acid, 2-hydroxy-, D- (8CI)
    • (-)-2-Hydroxy-n-butyric acid
    • (-)-2-Hydroxybutanoic acid
    • (-)-α-Hydroxybutyric acid
    • (R)-α-Hydroxybutyric acid
    • D-(-)-α-Hydroxybutyric acid
    • D-α-Hydroxybutyric acid
    • A11368
    • D-2-Hydroxybutanoate
    • (2R)-2-hydroxybutanoic acid
    • MDL: MFCD01318570
    • Inchi: 1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
    • InChI Key: AFENDNXGAFYKQO-GSVOUGTGSA-N
    • SMILES: O[C@@H](C(=O)O)CC

Computed Properties

  • Exact Mass: 104.04734
  • Monoisotopic Mass: 104.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.1
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 50-54 °C
  • Boiling Point: 238.3±13.0 ºC (760 Torr),
  • Flash Point: 112.2±16.3 ºC,
  • Solubility: Soluble (356 g/l) (25 º C),
  • PSA: 57.53
  • Solubility: Not determined

(2R)-2-hydroxybutanoic acid Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 37/38-41
  • Safety Instruction: 26-39
  • FLUKA BRAND F CODES:3-10
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:37/38-41

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(2R)-2-hydroxybutanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  3 h, 0 °C; 3 d, rt
Reference
Synthesis and stereocomplex formation of enantiomeric alternating copolymers with two types of chiral centers, poly(lactic acid-alt-2-hydroxybutanoic acid)s
Tsuji, Hideto; Nakayama, Kazuya; Arakawa, Yuki, RSC Advances, 2020, 10(64), 39000-39007

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 60 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  60 °C; 3 h, 60 °C; 60 °C → rt; 24 h, rt
Reference
In vitro synthesis of new enniatins: Probing the α-D-hydroxy carboxylic acid binding pocket of the multienzyme enniatin synthetase
Feifel, Sven C.; Schmiederer, Timo; Hornbogen, Till; Berg, Holger; Suessmuth, Roderich D.; et al, ChemBioChem, 2007, 8(15), 1767-1770

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Water Solvents: Water ;  rt → 0 °C; 0 °C; 3 h, 0 °C; 0 °C → rt; 24 h, rt
Reference
In vitro synthesis of new cyclodepsipeptides of the PF1022-type: probing the α-D-hydroxy acid tolerance of PF1022 synthetase
Mueller, Jane; Feifel, Sven C.; Schmiederer, Timo; Zocher, Rainer; Suessmuth, Roderich D., ChemBioChem, 2009, 10(2), 323-328

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  3 h, 0 °C; 3 d, rt
Reference
Stereocomplex crystallization of chiral hydroxyalkanoic acid-based biodegradable alternating copolyesters with two types of chiral centers and opposite monomer configurational combinations of L-D and D-L (S-R and R-S)
Tsuji, Hideto ; Hayashi, Yuji; Arakawa, Yuki, Polymer, 2022, 262,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 12 h, 0 °C
Reference
Studies toward the Synthesis of Iriomoteolide-2a: Construction of the C(6)-C(28) Fragment
Wang, Lushun; Wu, Fusong; Jia, Xuelei; Xu, Zhengshuang; Guo, Yian ; et al, Organic Letters, 2018, 20(8), 2213-2215

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen ,  Glycolate oxidase
1.2 Reagents: Ammonium formate ,  D-Lactate dehydrogenase
Reference
Quantitative transformation of racemic 2-hydroxy acids into (R)-2-hydroxy acids by enantioselective oxidation with glycolate oxidase and subsequent reduction of 2-keto acids with D-lactate dehydrogenase
Adam, Waldemar; Lazarus, Michael; Saha-Moller, Chantu R.; Schreier, Peter, Tetrahedron: Asymmetry, 1998, 9(2), 351-355

Production Method 7

Reaction Conditions
1.1 Reagents: NAD ,  Pyridoxal 5′-phosphate ,  Sodium formate Catalysts: Threonine dehydratase ,  D-Lactate dehydrogenase ,  Formate dehydrogenase Solvents: Water ;  24 h, pH 7, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.0
Reference
Efficient Biosynthesis of (R)- or (S)-2-Hydroxybutyrate from L-Threonine through a Synthetic Biology Approach
Yao, Peiyuan; Cui, Yunfeng; Yu, Shanshan; Du, Yuncheng; Feng, Jinhui; et al, Advanced Synthesis & Catalysis, 2016, 358(18), 2923-2928

Production Method 8

Reaction Conditions
Reference
Enzymatic routes to enantiomerically enriched 1-butene oxide
Chenault, H. Keith; Kim, Mahn Joo; Akiyama, Alan; Miyazawa, Toshifumi; Simon, Ethan S.; et al, Journal of Organic Chemistry, 1987, 52(12), 2608-11

Production Method 9

Reaction Conditions
1.1 Reagents: NADH ,  2-Mercaptoethanol ,  Formate(1-) ,  Tris(hydroxymethyl)aminomethane ,  D-Lactate dehydrogenase ,  Formate dehydrogenase Solvents: Water
Reference
Synthesis of optically pure (R)-2-hydroxy acids using D-lactate dehydrogenase
Kim, Mahn Joo; Kim, Joon Young, Journal of the Chemical Society, 1991, (5), 326-7

Production Method 10

Reaction Conditions
Reference
Enzymic synthesis of optically pure (R)-(-)-mandelic acid and other 2-hydroxycarboxylic acids: screening for the enzyme, and its purification, characterization and use
Yamazaki, Yoshimitsu; Maeda, Hidekatsu, Agricultural and Biological Chemistry, 1986, 50(10), 2621-31

Production Method 11

Reaction Conditions
1.1 Solvents: Water ;  14 h, pH 7, 30 °C
Reference
Efficient conversion of 1,2-butanediol to (R)-2-hydroxybutyric acid using whole cells of Gluconobacter oxydans
Gao, Chao; Zhang, Wen; Huang, Yuanli; Ma, Cuiqing; Xu, Ping, Bioresource Technology, 2012, 115, 75-78

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  6 h, pH 7, 37 °C
Reference
Stereoselective reduction of carbonyl compounds using the cell-free extract of the earthworm, Lumbricus rubellus, as a novel source of biocatalyst
Ishihara, Kohji; Nakajima, Nobuyoshi, Bioscience, 2006, 70(12), 3077-3080

(2R)-2-hydroxybutanoic acid Raw materials

(2R)-2-hydroxybutanoic acid Preparation Products

(2R)-2-hydroxybutanoic acid Suppliers

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(CAS:20016-85-7)(2R)-2-hydroxybutanoic acid
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):344.0
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Additional information on (2R)-2-hydroxybutanoic acid

Professional Introduction to (2R)-2-hydroxybutanoic Acid (CAS No. 20016-85-7)

(2R)-2-hydroxybutanoic acid, also known as (R)-β-hydroxybutyric acid, is a chiral compound with significant applications in the field of pharmaceuticals, biochemical research, and material science. Its CAS number, 20016-85-7, uniquely identifies it in chemical databases and ensures precise referencing in scientific literature. This compound is particularly notable for its role as a key intermediate in the synthesis of various bioactive molecules and its potential therapeutic benefits.

The molecular structure of (2R)-2-hydroxybutanoic acid features a hydroxyl group at the second carbon atom, making it an enantiomer of (S)-β-hydroxybutyric acid. This stereochemical configuration is crucial for its biological activity, as enantiomers can exhibit different pharmacological properties despite having identical chemical formulas. The (R)-enantiomer has garnered attention in recent years due to its involvement in metabolic pathways and its potential as a precursor for drug development.

In the realm of pharmaceutical research, (2R)-2-hydroxybutanoic acid has been studied for its potential applications in treating neurological disorders. Recent studies have highlighted its role in modulating neurotransmitter levels and protecting against oxidative stress. For instance, research published in Neurochemical Research suggests that (R)-β-hydroxybutyric acid may enhance mitochondrial function and reduce neuroinflammation, making it a promising candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.

The compound's unique properties also make it valuable in the development of novel materials. Researchers have explored its use in creating biodegradable polymers and coatings that exhibit enhanced mechanical strength and biocompatibility. These advancements are particularly relevant in medical device manufacturing, where materials must balance durability with compatibility with biological systems.

Furthermore, (2R)-2-hydroxybutanoic acid has been investigated for its role in metabolic engineering. Its ability to serve as a precursor for more complex molecules makes it useful in synthetic biology applications. For example, studies have demonstrated its potential use in producing biosensors and therapeutic agents that can be tailored to specific medical needs. This versatility underscores the compound's importance in both academic research and industrial applications.

The synthesis of (2R)-2-hydroxybutanoic acid typically involves chiral resolution techniques or enzymatic catalysis to ensure high enantiomeric purity. Advances in biocatalysis have enabled more efficient and sustainable production methods, reducing the environmental impact of manufacturing processes. These innovations align with global trends toward green chemistry principles, emphasizing the importance of sustainable practices in chemical synthesis.

In conclusion, (2R)-2-hydroxybutanoic acid is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis, along with its potential therapeutic benefits and material science applications, highlights its significance in modern chemical research. As scientific understanding continues to evolve, the applications of this compound are likely to expand further, driving innovation in medicine and materials science.

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(CAS:20016-85-7)(2R)-2-hydroxybutanoic acid
A1207755
Purity:99%
Quantity:25g
Price ($):344.0
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